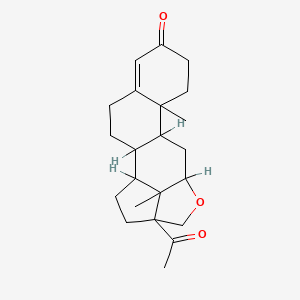
12alpha,17'-Epoxy-17alpha-methylprogesterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12alpha,17’-Epoxy-17alpha-methylprogesterone is a synthetic steroidal compound with the chemical structure 2’H,5’H-Pregn-4-eno(12,13,17-bc)furan-3,20-dione, (2’beta) This compound is a derivative of progesterone, modified to include an epoxy group at the 12alpha position and a methyl group at the 17alpha position
Preparation Methods
The synthesis of 12alpha,17’-Epoxy-17alpha-methylprogesterone involves several steps, starting from progesterone. The key steps include:
Epoxidation: Introduction of the epoxy group at the 12alpha position.
Methylation: Addition of a methyl group at the 17alpha position.
The specific reaction conditions and reagents used in these steps can vary, but common methods include the use of peracids for epoxidation and methylating agents such as methyl iodide . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
12alpha,17’-Epoxy-17alpha-methylprogesterone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
12alpha,17’-Epoxy-17alpha-methylprogesterone has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on various biological processes, including hormone regulation and enzyme activity.
Industry: Used in the production of pharmaceuticals and other steroid-based products
Mechanism of Action
The mechanism of action of 12alpha,17’-Epoxy-17alpha-methylprogesterone involves its interaction with specific molecular targets, such as progesterone receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include hormone signaling pathways that regulate reproductive and metabolic functions .
Comparison with Similar Compounds
12alpha,17’-Epoxy-17alpha-methylprogesterone can be compared with other similar compounds, such as:
Medroxyprogesterone acetate: Another synthetic progestin with similar applications in hormone therapy and contraception.
17alpha-Hydroxyprogesterone: A naturally occurring steroid hormone with roles in pregnancy and fetal development.
The uniqueness of 12alpha,17’-Epoxy-17alpha-methylprogesterone lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
18878-80-3 |
|---|---|
Molecular Formula |
C22H30O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
16-acetyl-10,19-dimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadec-5-en-7-one |
InChI |
InChI=1S/C22H30O3/c1-13(23)22-9-7-17-16-5-4-14-10-15(24)6-8-20(14,2)18(16)11-19(25-12-22)21(17,22)3/h10,16-19H,4-9,11-12H2,1-3H3 |
InChI Key |
SMNINXSROVWKAF-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCC3C1(C(CC4C3CCC5=CC(=O)CCC45C)OC2)C |
Canonical SMILES |
CC(=O)C12CCC3C1(C(CC4C3CCC5=CC(=O)CCC45C)OC2)C |
Synonyms |
12 alpha,17'-epoxy-17 alpha-methylprogesterone 12 alpha,17'-epoxy-17-methyl-4-pregnene-3,20-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




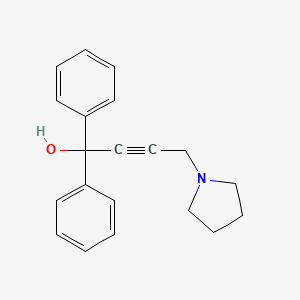

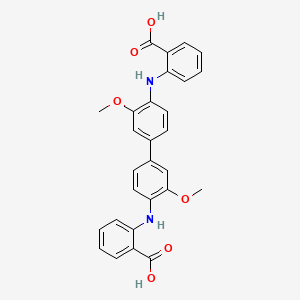
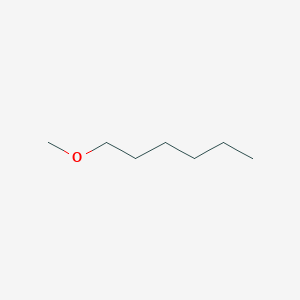
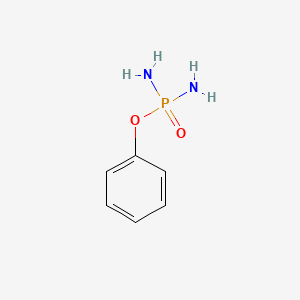
![[6-[[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] carbamate](/img/structure/B1208302.png)
![7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1208304.png)

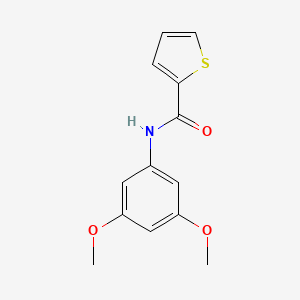
![N-[1-[(2-bromophenyl)methyl]-2-oxo-3-pyridinyl]butanamide](/img/structure/B1208310.png)

![3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1208312.png)
